molecular formula C24H27N3O2 B2736521 N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide CAS No. 1351837-75-6

N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

Cat. No.: B2736521
CAS No.: 1351837-75-6
M. Wt: 389.499
InChI Key: UBNDJXRNGRWFLH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)acetamide is a complex organic compound characterized by its spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate ring closure.

    Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, commonly using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity through binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-2-(2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-yl)acetamide: Similar structure but without the enone functionality, potentially altering its reactivity and applications.

Uniqueness

The presence of both the spirocyclic core and the specific functional groups in N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide makes it unique. This combination of structural features can lead to distinct chemical properties and biological activities, setting it apart from other related compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-18-10-12-19(13-11-18)16-25-21(28)17-27-23(29)22(20-8-4-2-5-9-20)26-24(27)14-6-3-7-15-24/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNDJXRNGRWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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